Eproxindine

Overview

Description

EPROXINDINE is a chemical compound known for its unique properties and applications in various fields. It is often studied for its potential uses in scientific research, particularly in chemistry and biology. The compound’s structure and reactivity make it a subject of interest for researchers looking to explore new synthetic routes and applications.

Preparation Methods

The synthesis of EPROXINDINE involves several steps, including the preparation of intermediates and the final compound. One common method involves the catalytic oxidation of ethylene by air, which is a typical industrial process for producing epoxides . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

EPROXINDINE undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is particularly known for its ring-opening reactions, which can proceed via either S_N1 or S_N2 mechanisms depending on the reaction conditions . Common reagents used in these reactions include acids, bases, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

EPROXINDINE has a wide range of applications in scientific research. In chemistry, it is used as an intermediate in the synthesis of other compounds. In biology, it is studied for its potential effects on various biological pathways. The compound’s unique properties make it a valuable tool for researchers exploring new therapeutic agents and industrial applications .

Mechanism of Action

The mechanism of action of EPROXINDINE involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to exert its effects through interactions with various enzymes and receptors. These interactions can lead to changes in cellular processes and biological responses .

Comparison with Similar Compounds

EPROXINDINE can be compared to other similar compounds, such as other epoxides and oxiranes. These compounds share similar structural features and reactivity patterns but may differ in their specific applications and properties.

Biological Activity

Eproxindine is an antiarrhythmic compound that has garnered attention due to its biological activity and the associated safety concerns observed during clinical trials. This article delves into its pharmacological properties, mechanisms of action, and documented case studies that highlight both its therapeutic potential and risks.

Pharmacological Profile

This compound is classified as an antiarrhythmic agent, primarily targeting cardiac arrhythmias. Its mechanism of action involves the modulation of ion channels, particularly sodium channels, which are crucial for cardiac electrical activity. By influencing these channels, this compound helps restore normal heart rhythm.

- Ion Channel Modulation : this compound inhibits sodium channels, which reduces excitability in cardiac tissues, thereby stabilizing the cardiac membrane potential.

- Antiarrhythmic Effects : It has been shown to be effective in treating various types of arrhythmias by prolonging the refractory period in cardiac tissues.

Clinical Studies and Findings

The clinical evaluation of this compound has been marked by significant findings and some tragic outcomes. Notably, a volunteer in a clinical trial experienced a sudden cardiorespiratory arrest, which raised concerns about the drug's safety profile.

Case Study Overview

- Incident Report : In a clinical study conducted in 1985, a volunteer died after receiving this compound. The autopsy suggested a possible drug interaction with flupenthixol, another medication administered shortly before the trial .

- Safety Concerns : This incident prompted a reevaluation of safety protocols in drug testing, emphasizing the importance of comprehensive medical history disclosure among participants .

Toxicological Insights

The toxicological profile of this compound indicates a steep dose-response curve with significant variability in responses among different species. Studies have shown that while some animal models exhibit minor side effects at certain concentrations, humans may experience severe adverse effects at similar or lower doses.

Toxicity Data Table

| Species | Observed Effects | Dose (mg/kg) | Cmax (ng/mL) |

|---|---|---|---|

| Rats | Minor side effects | 0.5 | 600 |

| Dogs | Serious irreversible side effects | 0.5 | 5000-50000 |

| Monkeys | Severe CNS effects | 0.5 | 6000 |

| Humans | Cardiac arrest (case study) | N/A | N/A |

Research Findings

Research on this compound has revealed critical insights into its pharmacodynamics and pharmacokinetics:

- Pharmacokinetics : this compound exhibits variable absorption rates and bioavailability across species, complicating predictions about human responses based on animal data.

- Pharmacodynamics : Initial studies indicated promising antiarrhythmic effects; however, the lack of comprehensive receptor profiling raised concerns regarding unanticipated side effects .

Properties

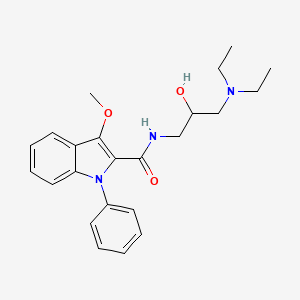

CAS No. |

83200-08-2 |

|---|---|

Molecular Formula |

C23H29N3O3 |

Molecular Weight |

395.5 g/mol |

IUPAC Name |

N-[3-(diethylamino)-2-hydroxypropyl]-3-methoxy-1-phenylindole-2-carboxamide |

InChI |

InChI=1S/C23H29N3O3/c1-4-25(5-2)16-18(27)15-24-23(28)21-22(29-3)19-13-9-10-14-20(19)26(21)17-11-7-6-8-12-17/h6-14,18,27H,4-5,15-16H2,1-3H3,(H,24,28) |

InChI Key |

JZQYAVBXJCQSOK-UHFFFAOYSA-N |

SMILES |

CCN(CC)CC(CNC(=O)C1=C(C2=CC=CC=C2N1C3=CC=CC=C3)OC)O |

Canonical SMILES |

CCN(CC)CC(CNC(=O)C1=C(C2=CC=CC=C2N1C3=CC=CC=C3)OC)O |

Key on ui other cas no. |

85793-29-9 |

Synonyms |

eproxindine eproxindine hydrochloride |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.